4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine 4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine
Brand Name: Vulcanchem
CAS No.: 2548987-99-9
VCID: VC11850332
InChI: InChI=1S/C20H27N7O/c1-15-13-18(24-20(23-15)27-9-11-28-12-10-27)25-5-7-26(8-6-25)19-16-3-2-4-17(16)21-14-22-19/h13-14H,2-12H2,1H3
SMILES: CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4CCC5
Molecular Formula: C20H27N7O
Molecular Weight: 381.5 g/mol

4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine

CAS No.: 2548987-99-9

Cat. No.: VC11850332

Molecular Formula: C20H27N7O

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine - 2548987-99-9

Specification

CAS No. 2548987-99-9
Molecular Formula C20H27N7O
Molecular Weight 381.5 g/mol
IUPAC Name 4-[4-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine
Standard InChI InChI=1S/C20H27N7O/c1-15-13-18(24-20(23-15)27-9-11-28-12-10-27)25-5-7-26(8-6-25)19-16-3-2-4-17(16)21-14-22-19/h13-14H,2-12H2,1H3
Standard InChI Key XXCYJTROBLWFKO-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4CCC5
Canonical SMILES CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4CCC5

Introduction

Molecular Structure and Physicochemical Properties

Structural Composition

The compound features three distinct heterocyclic motifs:

  • A cyclopenta[d]pyrimidine core, a fused bicyclic system comprising a five-membered cyclopentane ring and a six-membered pyrimidine ring .

  • A piperazine linker at position 4 of the pyrimidine core, providing conformational flexibility and hydrogen-bonding capacity .

  • A 6-methylpyrimidin-2-yl group and morpholine moiety at the distal end, contributing to solubility and target engagement.

The IUPAC name is 4-[4-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine, with molecular formula C₂₀H₂₇N₇O and molecular weight 381.5 g/mol. Key descriptors include:

PropertyValueSource
SMILESCC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4CCC5
InChIKeyXXCYJTROBLWFKO-UHFFFAOYSA-N
Topological Polar Surface Area82.8 Ų

Stereochemical Considerations

While no explicit stereochemical data exists for this compound, analogous cyclopenta[d]pyrimidine derivatives (e.g., Ipatasertib) demonstrate chirality at the cyclopentane ring junction . Computational modeling suggests the morpholine and piperazine groups adopt equatorial conformations to minimize steric strain .

Synthetic Routes and Optimization

Process Challenges

  • Regioselectivity: Competing reactions at pyrimidine N1 vs. N3 positions require careful control of temperature (60–80°C) and base (K₂CO₃) .

  • Solubility: Low aqueous solubility of intermediates necessitates polar aprotic solvents (DMF, DMSO) .

  • Yield Optimization: Patent data indicate 45–68% yields for final steps, with HPLC purity >95% .

Hypothesized Biological Activity

AnalogTarget IC₅₀ (nM)Selectivity vs. PKA
CCT128930 PKBβ: 2.828-fold
Ipatasertib Akt: 5.1150-fold
This compoundPredicted: <10Theoretical

Cellular Effects

While direct data are lacking, related compounds suppress proliferation in vascular smooth muscle cells (IC₅₀: 0.5–5 μM) and tumor xenografts . The morpholine group may enhance blood-brain barrier permeability, suggesting potential CNS applications .

Research Gaps and Future Directions

  • Target Deconvolution: High-throughput screening against kinase panels is needed to identify primary targets .

  • In Vivo Efficacy: PD/PK studies in oncology or cardiovascular disease models .

  • Formulation Development: Address poor solubility via nanoemulsion or salt forms .

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